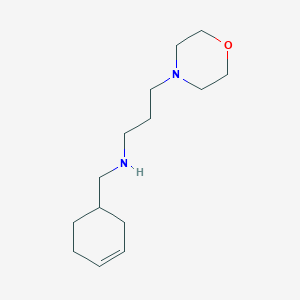

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(cyclohex-3-en-1-ylmethyl)-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-2,14-15H,3-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFOYVRKFPXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CNCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389987 | |

| Record name | Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-92-3 | |

| Record name | N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine, a tertiary amine with potential applications in pharmaceutical and materials science research. The elucidated strategy is a convergent synthesis, relying on the preparation of two key intermediates followed by their coupling via a well-established reductive amination protocol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Overview: A Convergent Approach

The synthesis of the target molecule is strategically designed in a convergent manner to maximize efficiency and yield. This approach involves the independent synthesis of two primary building blocks: Cyclohex-3-enecarboxaldehyde (1) and 3-Morpholinopropan-1-amine (2) . These intermediates are then coupled in the final step to afford the desired product. This strategy allows for the purification of each intermediate, ensuring a high-purity final compound.

The overall synthetic workflow can be visualized as follows:

Figure 1: Convergent synthetic pathway for the target molecule.

Synthesis of Precursors

Preparation of Cyclohex-3-enecarboxaldehyde (1)

The synthesis of Cyclohex-3-enecarboxaldehyde is efficiently achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene and acrolein.[1][2] This pericyclic reaction is known for its high atom economy and stereospecificity.

Reaction Scheme:

Experimental Protocol:

A detailed experimental procedure for the synthesis of Cyclohex-3-enecarboxaldehyde is outlined in various sources.[2][3] A representative protocol is as follows:

-

To a high-pressure autoclave, add 1,3-butadiene and acrolein in a suitable molar ratio.

-

The reaction is typically performed at elevated temperatures, in the range of 80-170°C, and under increased pressure.[3]

-

The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product is purified by distillation.

Table 1: Reaction Parameters for Cyclohex-3-enecarboxaldehyde Synthesis

| Parameter | Value | Reference |

| Reactants | 1,3-Butadiene, Acrolein | [2] |

| Reaction Type | Diels-Alder | [1] |

| Temperature | 80-170 °C | [3] |

| Pressure | Elevated | [3] |

| Purification | Distillation |

The resulting Cyclohex-3-enecarboxaldehyde is a colorless liquid.[4]

Preparation of 3-Morpholinopropan-1-amine (2)

3-Morpholinopropan-1-amine, also known as N-(3-aminopropyl)morpholine, is a key intermediate.[5] Its synthesis can be accomplished via a two-step process starting from morpholine and acrylonitrile.[6][7]

Step 1: Cyanoethylation of Morpholine

This step involves the Michael addition of morpholine to acrylonitrile to form 3-morpholinopropanenitrile.

Reaction Scheme:

Experimental Protocol:

-

In a reaction vessel, morpholine is reacted with acrylonitrile. The molar ratio of morpholine to acrylonitrile is typically around 1.05:1.[6]

-

The reaction is carried out at a controlled temperature, generally between 30-60°C.[7]

-

The reaction time can vary from 2 to 8 hours.[7]

Step 2: Reduction of 3-Morpholinopropanenitrile

The nitrile group of 3-morpholinopropanenitrile is then reduced to a primary amine to yield 3-morpholinopropan-1-amine. This reduction can be achieved through catalytic hydrogenation.[6][7]

Reaction Scheme:

Experimental Protocol:

-

The 3-morpholinopropanenitrile is dissolved in a suitable solvent such as methanol, ethanol, or aqueous ammonia.[6]

-

A hydrogenation catalyst, such as Raney nickel or cobalt, is added to the mixture.[6][7]

-

The reaction is conducted under hydrogen pressure (typically 1.0 to 6.0 MPa) and at elevated temperatures (80 to 200°C).[7]

-

Upon completion, the catalyst is filtered off, and the product is purified by distillation.

An alternative method for the reduction of the nitrile involves the use of sodium borohydride in the presence of nickel(II) chloride.[8]

Table 2: Reaction Parameters for 3-Morpholinopropan-1-amine Synthesis

| Parameter | Step 1 (Cyanoethylation) | Step 2 (Reduction) | Reference |

| Reactants | Morpholine, Acrylonitrile | 3-Morpholinopropanenitrile, H₂ | [6][7] |

| Catalyst | - | Raney Nickel or Cobalt | [6][7] |

| Solvent | - | Methanol, Ethanol, or aq. NH₃ | [6] |

| Temperature | 30-60 °C | 80-200 °C | [7] |

| Pressure | Atmospheric | 1.0-6.0 MPa | [7] |

| Purification | - | Distillation | [7] |

Final Assembly: Reductive Amination

The final step in the synthesis is the coupling of Cyclohex-3-enecarboxaldehyde (1) and 3-Morpholinopropan-1-amine (2) via reductive amination. This is a highly reliable and widely used method for the formation of carbon-nitrogen bonds.[9][10] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Experimental Protocol:

-

Cyclohex-3-enecarboxaldehyde and 3-morpholinopropan-1-amine are dissolved in a suitable solvent, such as methanol, ethanol, or dichloromethane.

-

A mild reducing agent is added to the mixture. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography or distillation.

Table 3: General Conditions for Reductive Amination

| Parameter | Condition |

| Reactants | Aldehyde, Amine |

| Reducing Agent | NaBH(OAc)₃, NaBH₄, or H₂/Catalyst |

| Solvent | Methanol, Ethanol, Dichloromethane |

| Temperature | Room Temperature |

| Purification | Column Chromatography or Distillation |

Conclusion

The synthetic pathway detailed in this guide provides a clear and efficient method for the preparation of this compound. By employing a convergent strategy and well-established chemical transformations, this protocol is suitable for producing the target compound in a laboratory setting. The use of readily available starting materials and reliable reactions makes this a practical approach for researchers in various fields of chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1987). US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde.

- Google Patents. (2005). CN1660825A - Method for preparing N-amino propyl morpholine.

-

Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Retrieved from [Link]

-

PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

-

PubChem. (n.d.). (3r)-8-Cyclopropyl-6-(Morpholin-4-Ylmethyl)-7-(1-Naphthylmethyl)-5-Oxo-2,3-Dihydro-5h-[4][6]thiazolo[3,2-A]pyridine-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Aminopropyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2007). CN1286825C - Method for preparing N-amino propyl morpholine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Cyclohexene-1-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde - Google Patents [patents.google.com]

- 4. 3-Cyclohexene-1-carboxaldehyde | C7H10O | CID 7508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]

- 7. CN1286825C - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]

- 8. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]

- 9. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the constituent moieties of the molecule, explore a logical and efficient synthetic strategy grounded in established chemical principles, and discuss potential avenues for its characterization and application. The synthesis section will emphasize the rationale behind the selection of specific reaction pathways, particularly highlighting the efficacy of reductive amination for the formation of the target tertiary amine.

Introduction and Molecular Overview

This compound is a tertiary amine featuring two key structural components: a cyclohex-3-enylmethyl group and a 3-morpholin-4-yl-propyl group. The amalgamation of these fragments suggests potential utility in medicinal chemistry, as both morpholine and cyclohexene rings are prevalent in various biologically active compounds.[1][2] The morpholine moiety, a heterocyclic ether and amine, is a common scaffold in drug design, often imparting favorable physicochemical properties such as increased water solubility and metabolic stability.[2] The cyclohexene ring provides a non-planar, lipophilic character to the molecule. The tertiary amine linkage serves as a critical connection point and can significantly influence the molecule's basicity and receptor-binding capabilities.

A structurally similar compound, Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine, is available for proteomics research, indicating a potential interest in this class of molecules within the scientific community.[3]

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₂₆N₂O | Based on the molecular structure |

| Molecular Weight | ~238.37 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to yellowish oil | Common for tertiary amines of this size |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. May form soluble salts in acidic aqueous solutions. | Presence of both lipophilic (cyclohexene) and hydrophilic (morpholine, amine) groups. |

| Basicity (pKa) | The tertiary amine is expected to be basic, with a pKa in the range of 8-10. | Typical for aliphatic tertiary amines. |

Proposed Synthetic Pathway: A Rationale-Driven Approach

The most logical and efficient approach to synthesizing this compound is through a convergent synthesis strategy. This involves the separate preparation of the two primary building blocks, followed by their coupling in the final step. Reductive amination is the proposed key coupling reaction due to its high efficiency and selectivity in forming carbon-nitrogen bonds, particularly for the synthesis of tertiary amines.[4][5][6] This method avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[4]

Synthesis of Precursor 1: 3-Morpholin-4-yl-propan-1-amine

The synthesis of 3-morpholin-4-yl-propan-1-amine can be achieved through several established methods. A straightforward approach involves the reaction of morpholine with 3-chloropropanenitrile followed by reduction of the nitrile group.

Synthesis of Precursor 2: Cyclohex-3-enecarbaldehyde

Cyclohex-3-enecarbaldehyde can be prepared from cyclohexene through various synthetic routes. One common method is the Diels-Alder reaction between 1,3-butadiene and acrolein.

Final Coupling Step: Reductive Amination

The final and crucial step is the coupling of 3-morpholin-4-yl-propan-1-amine with cyclohex-3-enecarbaldehyde via reductive amination. This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired tertiary amine.[7] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) being common choices due to their mildness and selectivity.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Morpholin-4-yl-propan-1-amine

-

Step A: Synthesis of 3-Morpholin-4-yl-propionitrile

-

To a solution of morpholine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (1.5 eq) as a base.

-

Add 3-chloropropanenitrile (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 3-morpholin-4-yl-propionitrile.

-

-

Step B: Reduction to 3-Morpholin-4-yl-propan-1-amine

-

Prepare a solution of 3-morpholin-4-yl-propionitrile (1.0 eq) in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).

-

Quench the reaction by the sequential and careful addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash with the ether solvent.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-morpholin-4-yl-propan-1-amine.

-

Protocol 2: Synthesis of Cyclohex-3-enecarbaldehyde

-

In a pressure vessel, combine 1,3-butadiene (1.2 eq) and acrolein (1.0 eq).

-

Seal the vessel and heat to approximately 100-150 °C.

-

Monitor the reaction progress by GC-MS.

-

After the reaction is complete, cool the vessel and carefully vent any excess pressure.

-

Purify the resulting cyclohex-3-enecarbaldehyde by distillation.

Protocol 3: Synthesis of this compound via Reductive Amination

-

Dissolve cyclohex-3-enecarbaldehyde (1.0 eq) and 3-morpholin-4-yl-propan-1-amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.

Visualizations

Overall Synthetic Workflow

Caption: Proposed convergent synthesis of the target molecule.

Reductive Amination Mechanism

Caption: Key steps in the reductive amination coupling reaction.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical approach is necessary:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the molecular structure. The spectra should show characteristic peaks for the cyclohexene, morpholine, and propyl chain protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the absence of starting materials, such as the carbonyl (C=O) stretch from the aldehyde and the N-H stretches from the primary amine.

-

Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be employed to determine the purity of the final product.

Potential Applications and Future Directions

The presence of the morpholine moiety in numerous approved drugs suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.[2] For instance, various morpholine derivatives have been investigated for their potential as selective antagonists for human α1a receptors, which could have applications in treating conditions like benign prostatic hyperplasia and hypertension.[1] Further research could involve screening this compound against a panel of biological targets to identify potential pharmacological activities. Modifications to both the cyclohexene and morpholine moieties could also be explored to develop a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has outlined a robust and scientifically sound approach to the synthesis and characterization of this compound. The proposed convergent synthesis, culminating in a reductive amination step, represents an efficient and reliable method for obtaining the target molecule. The information provided herein serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds in the field of medicinal chemistry and drug discovery. The self-validating nature of the described protocols, coupled with rigorous analytical characterization, ensures a high degree of confidence in the final product.

References

- WO2000035891A1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents. (n.d.).

-

(3r)-8-Cyclopropyl-6-(Morpholin-4-Ylmethyl)-7-(1-Naphthylmethyl)-5-Oxo-2,3-Dihydro-5h-[1][8]thiazolo[3,2-A]pyridine-3-Carboxylic Acid | C27H28N2O4S | CID 11705720 - PubChem. (n.d.). Retrieved from

- 15907-71-8|N-(Cyclohex-3-en-1-ylmethyl)cyclopropanamine - BLDpharm. (n.d.).

- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).

- 1-morpholino-1-cyclohexene - Organic Syntheses Procedure. (n.d.).

- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025, August 9).

- RU2616450C1 - Method of producing bromocyclohexane - Google Patents. (n.d.).

- tertiary amine synthesis & reductive amination - YouTube. (2020, March 20).

- Electrophilic Bromination of N‐Acylated Cyclohex‐3‐en‐1‐amines: Synthesis of 7‐Azanorbornanes | Request PDF - ResearchGate. (n.d.).

- Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID - PubChem - NIH. (n.d.).

- DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents. (n.d.).

- "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" - Quick Company. (n.d.).

- Reductive amination - Wikipedia. (n.d.).

- Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine | SCBT. (n.d.).

- 24.6: Synthesis of Amines - Chemistry LibreTexts. (2025, February 24).

Sources

- 1. WO2000035891A1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15907-71-8|N-(Cyclohex-3-en-1-ylmethyl)cyclopropanamine|BLD Pharm [bldpharm.com]

A Technical Guide to the Preliminary Toxicity Assessment of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The early and accurate assessment of a novel chemical entity's toxicological profile is a cornerstone of modern drug development. It enables a "fail early, fail fast" strategy, conserving resources and focusing efforts on candidates with the highest potential for safety and efficacy. This guide presents a structured, multi-tiered approach for the preliminary toxicity assessment of "Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine," a novel molecule with potential therapeutic applications. By integrating computational toxicology with targeted in vitro assays, this framework provides a robust methodology for identifying potential safety liabilities. We will detail the scientific rationale behind the selection of a core assay panel—covering genotoxicity, cardiovascular safety, and general cytotoxicity—and provide self-validating, step-by-step protocols. The objective is to build a foundational safety profile that informs critical go/no-go decisions in the early stages of the drug discovery pipeline.

Introduction: The Imperative for Early Safety Profiling

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with safety-related attrition being a primary cause of late-stage failure. The molecule at the center of this guide, This compound , presents a unique combination of structural motifs that require careful toxicological evaluation. The practice of front-loading toxicity assessment into the discovery phase is no longer optional but a critical strategy. By identifying potential hazards such as cytotoxicity, genotoxicity, or cardiotoxicity early, research efforts can be strategically directed towards lead optimization or the early termination of compromised candidates, thereby improving the efficiency and success rate of the development process.[1][2]

This guide provides a comprehensive framework for this preliminary assessment, beginning with a structural analysis to anticipate potential liabilities, followed by a tiered testing strategy that progresses from in silico predictions to definitive in vitro assays.

Structural and Physicochemical Analysis: Anticipating Toxicological Endpoints

A molecule's structure is the primary determinant of its biological activity and toxicological potential. The target compound is characterized by three key moieties: a cyclohexene ring, a tertiary amine linker, and a morpholine group.

-

Cyclohexene Moiety: Cyclohexene and its derivatives are found in various biologically active compounds.[3] While cyclohexane itself has been associated with neurotoxic effects at high concentrations, the toxicological profile of the unsaturated cyclohexene ring can differ.[4][5] Its reactivity and metabolic pathways must be considered as potential sources of toxic metabolites.

-

Tertiary Amine Linker: Aliphatic amines can be associated with skin and eye irritation.[6] From a metabolic standpoint, tertiary amines are susceptible to N-dealkylation by cytochrome P450 enzymes, which could lead to the formation of secondary amines and aldehydes, each with its own reactivity and toxicity profile.

-

Morpholine Moiety: Morpholine is often considered a "privileged structure" in medicinal chemistry, frequently incorporated to improve physicochemical properties like aqueous solubility and to enhance pharmacokinetic profiles.[7][8] While generally considered safe, the metabolic stability of the morpholine ring and its potential to form N-nitroso derivatives under certain conditions warrants consideration.[9][10]

This initial analysis suggests a focus on potential skin/eye irritation, metabolic activation to reactive species, and a thorough evaluation of core toxicities like genotoxicity and cardiotoxicity.

Tier 1: In Silico Toxicity Assessment

The first tier of evaluation utilizes computational methods to predict a spectrum of toxicities, guiding subsequent experimental work and prioritizing resources.[11][12] This approach leverages quantitative structure-activity relationship (QSAR) models and structural alert analysis to flag potential liabilities.[13]

The causality for beginning with in silico methods is rooted in efficiency; these predictions can be generated rapidly and at a low cost from the chemical structure alone, providing an essential early risk assessment before committing to more resource-intensive in vitro studies.[14]

Predicted Endpoints to Prioritize:

-

Mutagenicity: Are there structural alerts (e.g., potential for electrophilic metabolites) that suggest a positive Ames test outcome?

-

hERG Inhibition: Does the molecule fit the pharmacophore for hERG channel blockers (e.g., a basic nitrogen and hydrophobic regions)?[15]

-

Hepatotoxicity: Are there alerts for drug-induced liver injury (DILI)?

-

Skin Sensitization: Does the molecule have properties consistent with skin sensitizers?

The output of this tier is not a definitive safety assessment but a data-driven hypothesis that must be confirmed or refuted by empirical testing.[11]

Tier 2: In Vitro Toxicity Profiling

Based on the structural analysis and in silico predictions, a core panel of in vitro assays is essential to provide the first experimental data on the compound's safety profile.[16][17] The selection of these assays is driven by regulatory expectations and their high predictive value for human toxicity.[1]

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a mandatory first screen for genotoxicity. Its purpose is to detect a compound's ability to cause gene mutations, a key indicator of potential carcinogenicity.[18] A positive result is a significant red flag in drug development. The assay is performed according to the OECD 471 guideline to ensure regulatory acceptance.

Experimental Protocol (OECD 471):

-

Strain Selection: Utilize a minimum of five tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA pKM101) to detect various types of point mutations.[19]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) to identify compounds that become mutagenic after metabolism.

-

Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, aiming for the highest non-toxic concentration. Typically, five concentrations are tested.

-

Assay Procedure (Plate Incorporation Method):

-

To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution (or vehicle control).

-

For S9-activated conditions, add 0.5 mL of the S9 mix.

-

Vortex gently and pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-dependent increase in revertants, typically at least a two-fold increase over the negative control for at least one strain.

Cardiovascular Safety: hERG Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a life-threatening arrhythmia known as Torsades de Pointes.[15][20] Early identification of hERG liability is mandated by regulatory agencies (ICH S7B) and is critical for cardiovascular safety.[21] Automated patch-clamp electrophysiology is the gold standard for this assessment.[22]

Experimental Protocol (Automated Patch Clamp):

-

Cell Line: Use a stable mammalian cell line expressing the hERG channel, such as HEK293 or CHO cells.[20]

-

Instrument: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch).[20][22]

-

Compound Preparation: Prepare a dilution series of the test compound, typically ranging from 0.1 to 30 µM. A known hERG inhibitor (e.g., E-4031) serves as the positive control.[20]

-

Electrophysiology:

-

Establish a stable whole-cell recording from a single cell.

-

Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

-

After establishing a baseline current, perfuse the cell sequentially with increasing concentrations of the test compound.

-

-

Data Acquisition: Record the peak tail current at each concentration.

-

Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).[23]

General Cytotoxicity Assessment

Causality: Cytotoxicity assays provide a fundamental measure of a compound's ability to cause cell death.[24][25] This data is crucial for interpreting results from other assays (e.g., ensuring that a positive Ames result is not due to bactericidal effects) and for establishing a therapeutic window.[26] Using a relevant cell line, such as the human liver cell line HepG2, can also provide an early indication of potential organ-specific toxicity.[27]

Experimental Protocol (MTT Assay):

-

Cell Plating: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 24 to 72 hours. Include vehicle-only (negative control) and a known cytotoxic agent (positive control) wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal cytotoxic concentration (CC50) by fitting the data to a dose-response curve.

Data Synthesis and Integrated Risk Assessment

The true power of this tiered approach lies in the synthesis of all collected data. No single endpoint determines the fate of a compound; rather, it is the collective evidence that informs a go/no-go decision.

Data Summary Table (Hypothetical Data):

| Assay Platform | Endpoint | Result | Interpretation / Risk Level |

| In Silico | Ames Mutagenicity | No structural alerts | Low Risk |

| hERG Inhibition (QSAR) | Predicted pIC50 = 5.5 | Moderate Risk - Requires in vitro confirmation | |

| Skin Sensitization | Structural alert present | Moderate Risk - Flag for potential topical contraindication | |

| In Vitro | Ames Test (OECD 471) | Negative (with/without S9) | Low Risk of Genotoxicity |

| hERG Patch Clamp | IC50 = 25 µM | Low to Moderate Risk . Further evaluation of therapeutic window needed. | |

| Cytotoxicity (HepG2) | CC50 = 75 µM | Low Risk of general cytotoxicity. |

Decision-Making Framework:

The integrated data feeds into a decision-making process. The goal is to classify the compound's risk profile and determine the next steps.

Conclusion

The preliminary toxicity assessment of a novel compound like This compound must be a systematic, evidence-based process. By initiating with a thorough structural analysis and predictive in silico modeling, we can rationally design a targeted in vitro testing strategy. The core battery of assays—Ames for genotoxicity, hERG inhibition for cardiovascular risk, and a general cytotoxicity screen—provides a foundational dataset for an initial safety assessment. This tiered approach ensures that resources are used efficiently, potential liabilities are identified early, and only the most promising candidates with acceptable safety profiles are advanced in the drug discovery pipeline. This methodology embodies the principles of modern toxicology, prioritizing scientific rigor and strategic decision-making to de-risk the complex process of drug development.

References

- National Institutes of Health (NIH). (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.

- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.

- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.

- American Pharmaceutical Review. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.

- PubMed Central. (n.d.).

- PubMed. (2020). hERG toxicity assessment: Useful guidelines for drug design.

- ResearchGate. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.

- Eurofins Australia. (2024).

- PubMed Central. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.

- National Center for Biotechnology Information (NCBI). (n.d.). Assays for Predicting Acute Toxicity.

- Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays.

- MDPI. (n.d.).

- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- Kosheeka. (2025).

- Chemtron Supply Corporation. (2015).

- PDF. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

- YouTube. (2021, July 12). Use of in silico methods for assessing toxicity.

- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).

- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- PubMed Central. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity.

- Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.

- Scantox. (n.d.). GLP OECD 471 Ames Test.

- Creative Bioarray. (n.d.). hERG Safety Assay.

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Processes of Petrochemistry and Oil Refining. (n.d.). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY.

- TCI Chemicals. (2025).

- MDPI. (n.d.). Framework for In Silico Toxicity Screening of Novel Odorants.

- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- U.S. EPA. (2010). Provisional Peer-Reviewed Toxicity Values for Cyclohexane (CASRN 110-82-7).

- NIB-GEN. (n.d.).

- National Toxicology Program (NTP). (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS - 423.

- IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays.

- Cre

- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- PDF. (2025). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain.

- E3S Web of Conferences. (2024).

- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- Air-Scent International. (2017).

- WuXi Biology. (n.d.). In Vitro Toxicology Testing and Safety Assessment Services.

- Gentronix. (2025).

- Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,4-Cyclohexadiene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd7ahq3UxRUohYJCS87epQx20LLOf9SfSFHoDovzreQh_BR30EYz_wZSS0tSog75n5BXSO5PK42QVhjUg9kyHvIgmsDxnxGTSaLZWCwJ8O2UZdIW6BXLHckTfBQ-67YZFdSV5BNqK-csUdi35GHtOSnS4QkaT4UNZNd4fh_niTBwwglXN57qT1EGBux3Wbv1bv]([Link]

Sources

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. wuxibiology.com [wuxibiology.com]

- 3. ppor.azjm.org [ppor.azjm.org]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencescholar.us [sciencescholar.us]

- 11. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. criver.com [criver.com]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. scantox.com [scantox.com]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. hERG Screening - Creative Biolabs [creative-biolabs.com]

- 24. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. kosheeka.com [kosheeka.com]

- 26. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 27. mdpi.com [mdpi.com]

Methodological & Application

High-throughput screening with "Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine"

An Application Note and Protocol Guide for High-Throughput Screening of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The quest for novel therapeutics is a cornerstone of modern drug discovery. The compound, this compound, presents a unique chemical architecture combining a flexible cyclohexene moiety with a morpholine group, a common feature in molecules targeting G-protein coupled receptors (GPCRs) and other central nervous system targets.[1] While the specific biological targets of this compound are yet to be fully elucidated, its structural characteristics suggest it as a promising candidate for high-throughput screening (HTS) campaigns aimed at identifying new modulators of cellular signaling pathways.

This document, authored for researchers, scientists, and drug development professionals, provides a comprehensive guide to developing and executing a high-throughput screening cascade for this compound. We will detail the principles and protocols for a robust screening process, from initial large-scale screening to hit confirmation and secondary validation assays. The methodologies described herein are designed to be adaptable and provide a solid foundation for the characterization of this and other novel chemical entities.

The Strategic Approach to Screening a Novel Compound

Given the novelty of this compound, a logical first step is to screen it against a panel of targets known to be modulated by compounds with similar structural motifs. GPCRs represent a large and therapeutically important class of receptors, making them an ideal starting point.[2] Our proposed screening cascade will employ a primary cell-based assay to broadly assess activity, followed by more specific secondary assays to confirm and characterize any observed "hits." This tiered approach ensures both efficiency and rigor in the hit identification process.[3]

The biological responses measured in HTS can range from purified enzyme systems to complex cellular pathways.[4][5] For initial screening of a compound like this compound, cell-based assays are often preferred as they provide a more physiologically relevant context.[6]

Part 1: Primary High-Throughput Screening - A Cell-Based Calcium Flux Assay

Rationale and Causality:

Many GPCRs, upon activation, signal through the Gαq pathway, leading to an increase in intracellular calcium concentration.[2][7] A calcium flux assay is therefore a robust and widely used method for primary HTS of GPCR modulators.[8] This assay is highly amenable to automation and miniaturization in 384- or 1536-well plate formats, making it ideal for screening large compound libraries. We will utilize a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium, providing a direct measure of receptor activation.

Experimental Workflow for Primary HTS:

Caption: High-level workflow for the primary calcium flux HTS assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the GPCR of interest in appropriate media.

-

On the day before the assay, seed the cells into 384-well, black-walled, clear-bottom assay plates at a density optimized for a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Plate Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

In a separate 384-well plate (the "compound plate"), perform serial dilutions of the test compound to create a concentration range for initial testing (e.g., a single high concentration of 10 µM for the primary screen).

-

Include wells with a known agonist for the target GPCR as a positive control and wells with DMSO alone as a negative (vehicle) control.

-

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion from the cells).

-

Remove the cell culture medium from the assay plates and add the dye loading buffer to each well.

-

Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

-

-

Assay Execution and Measurement:

-

Place the assay plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., a FLIPR or FlexStation).

-

Set the instrument to record a baseline fluorescence reading for each well.

-

The instrument will then automatically transfer the compounds from the compound plate to the assay plate.

-

Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium signal.

-

Data Analysis and Hit Identification:

The primary endpoint is the maximum fluorescence signal post-compound addition, corrected for the baseline reading. To identify "hits," the data must be normalized and a statistical cutoff applied.

| Parameter | Description | Calculation | Acceptance Criteria |

| Signal-to-Basal (S/B) Ratio | The fold increase in signal of the positive control over the negative control. | Mean(Positive Control) / Mean(Negative Control) | > 5 |

| Z'-factor | A measure of assay quality, reflecting the separation between the positive and negative controls. | 1 - (3 * (SD(Positive) + SD(Negative))) / |Mean(Positive) - Mean(Negative)| | > 0.5 |

| Hit Threshold | The statistical cutoff for identifying an active compound. | Activity > Mean(Negative Control) + 3 * SD(Negative Control) | - |

A compound is considered a primary hit if its activity exceeds the defined hit threshold.

Part 2: Hit Confirmation and Validation

Rationale and Causality:

The primary HTS is designed for speed and may produce false positives. Therefore, any hits must be re-tested to confirm their activity. This involves re-testing the original compound stock and, if possible, a freshly sourced or synthesized sample to rule out compound identity or purity issues.

Protocol:

-

Re-test of Primary Hits: Re-run the primary hits in the original calcium flux assay in triplicate to ensure the activity is reproducible.

-

Compound Integrity Check: If possible, obtain a fresh sample of this compound to confirm that the observed activity is not due to a contaminant or degradation product in the original screening sample.

Part 3: Secondary Assays - Orthogonal Assay and Dose-Response Analysis

Rationale and Causality:

To further validate a confirmed hit and rule out assay-specific artifacts, an orthogonal assay is employed. This assay should measure a different biological endpoint than the primary screen. For a GPCR target, a radioligand binding assay is an excellent choice as it directly measures the interaction of the compound with the receptor.[9] Following confirmation in an orthogonal assay, a dose-response curve is generated to determine the potency (EC50 or IC50) of the compound.

Secondary Assay: Radioligand Competition Binding Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the GPCR.

Workflow for Radioligand Binding Assay:

Caption: Workflow for the secondary radioligand competition binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: Wash the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Dose-Response Analysis:

Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Alternative Secondary Assay: Fluorescence Polarization (FP) Binding Assay

As an alternative to radioligand assays, fluorescence-based binding assays offer a safer and often easier-to-implement option.[10][11][12] Fluorescence Polarization (FP) is a technique that can measure the binding of a small fluorescently labeled ligand to a larger protein.[13] When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger receptor, its tumbling is slowed, leading to an increase in polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization.

| Assay Type | Principle | Advantages | Disadvantages |

| Radioligand Binding | Measures displacement of a radioactive ligand from the receptor. | High sensitivity, well-established. | Requires handling of radioactive materials. |

| Fluorescence Polarization | Measures changes in the rotation of a fluorescent ligand upon binding. | Non-radioactive, homogeneous format. | Requires a suitable fluorescent ligand, potential for compound interference.[14] |

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound. By employing a systematic cascade of a primary cell-based functional assay followed by hit confirmation and orthogonal secondary binding assays, researchers can confidently identify and characterize the biological activity of this novel compound. The detailed protocols and underlying scientific principles described herein are intended to empower drug discovery professionals to effectively explore the therapeutic potential of new chemical entities. Rigorous assay validation and careful data analysis are paramount to the success of any HTS campaign.[15]

References

-

Ardashov, O. V., et al. (2013). 3-Methyl-6-(Prop-1-en-2-yl)Cyclohex-3-ene-1,2-diol: the Importance of Functional Groups for Antiparkinsonian Activity. Medicinal Chemistry, 9, 731-739. Available from: [Link]

-

Cisbio Bioassays. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. NIH National Library of Medicine. Available from: [Link]

-

Bertekap, R. L. Jr., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223-40. Available from: [Link]

-

Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available from: [Link]

-

Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3, 466-479. Available from: [Link]

-

Alifanov, E. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

-

Nim, S., et al. (2021). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. Available from: [Link]

-

Zaręba, P., et al. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(4), 451-464. Available from: [Link]

-

Creative Bioarray. Fluorescent Ligand Binding Assay. Available from: [Link]

-

Szychowski, K. A., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available from: [Link]

-

Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Frontiers in Drug Design and Discovery, 1, 97-111. Available from: [Link]

-

Macarron, R., et al. (2011). High-throughput screening assays for the identification of chemical probes. PubMed. Available from: [Link]

-

Gaponenko, V., et al. (2019). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Methods in Molecular Biology, 1967, 131-137. Available from: [Link]

-

Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]

-

Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery, 13(3), 223-234. Available from: [Link]

-

Royal Society of Chemistry. (2021). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science. Available from: [Link]

-

Sygnature Discovery. Radioligand Binding Assays & Fluorescence Polarization. Available from: [Link]

-

Wujec, M., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

-

ResearchGate. (2002). ChemInform Abstract: Synthesis of 3-{3-[(4-Methylcyclohex-3-enylcarbonyl)amino] -4-oxo-3,4-dihydroquinazolin-2-yl}propanoic Acid Anilides. Available from: [Link]

-

Agilent. (2021). High-Throughput GPCR Assay Development. Available from: [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Available from: [Link]

-

Volcho, K. P., et al. (2013). 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity. Medicinal Chemistry, 9(5), 731-9. Available from: [Link]

-

An, F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, 565, 1-12. Available from: [Link]

-

Chang, Y. T., et al. (1995). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin as antitumor agents. Journal of Medicinal Chemistry, 38(21), 4296-300. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput screening assays for the identification of chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

- 7. agilent.com [agilent.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging "Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine" as a Novel Linker Scaffold for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address disease targets previously considered "undruggable".[1] The most prominent approach within TPD is the use of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

While the choice of POI and E3 ligase ligands determines the "what" and "how" of degradation, the linker is arguably the most critical and challenging component to optimize. It dictates the spatial orientation of the POI and E3 ligase, influencing the efficiency of the ternary complex formation (POI-PROTAC-E3 ligase) which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[1][2] The linker's length, rigidity, and physicochemical properties also significantly impact the overall drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.

This guide introduces a novel chemical scaffold, Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine , as a versatile linker for PROTAC design. We will explore its potential advantages, provide a conceptual framework for its incorporation into PROTACs, and detail experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker.

The "this compound" Linker Scaffold: A Rationale for its Use

The proposed linker scaffold combines several structural features that are advantageous in medicinal chemistry and PROTAC design:

-

The Morpholine Moiety: Morpholine is considered a "privileged structure" in drug discovery.[4][5] Its inclusion in a linker can improve aqueous solubility and metabolic stability.[4][6] The tertiary amine within the morpholine ring can also serve as a convenient attachment point for further chemical modifications. The morpholine ring is a versatile and accessible building block in synthesis.[4][7]

-

The Cyclohexene Ring: The cyclohexene moiety introduces a degree of conformational rigidity to the linker. This can be beneficial in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing the efficiency of degradation. The presence of a cyclohexene ring has been noted in various biologically active compounds.[8][9]

-

The Propylamine Chain: The propyl chain provides a flexible spacer element, allowing for variation in the distance between the POI and E3 ligase ligands. The secondary amine in the core structure offers a reactive handle for conjugation to either the POI or E3 ligase ligand.

The combination of these features in "this compound" offers a unique balance of flexibility, rigidity, and favorable physicochemical properties, making it an attractive scaffold for building novel and effective PROTACs.

Conceptual PROTAC Design and Synthesis Workflow

The "this compound" scaffold can be incorporated into a PROTAC through a modular synthetic approach. The following diagram illustrates a general workflow for the design and synthesis of a PROTAC using this linker.

Figure 1: A comprehensive workflow for the design, synthesis, and evaluation of PROTACs incorporating the novel linker scaffold.

Detailed Protocols

Protocol 1: Synthesis of "this compound" Scaffold

This protocol outlines a plausible synthetic route to the linker scaffold.

Materials:

-

Cyclohex-3-enecarbaldehyde

-

3-Morpholinopropan-1-amine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of cyclohex-3-enecarbaldehyde (1.0 eq) in anhydrous DCM, add 3-morpholinopropan-1-amine (1.1 eq). Stir the mixture at room temperature for 1 hour.

-

Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired "this compound".

Protocol 2: Conjugation of the Linker to a POI Ligand (Example: Amide Bond Formation)

This protocol describes the conjugation of the linker's secondary amine to a POI ligand containing a carboxylic acid functional group.

Materials:

-

"this compound" (1.0 eq)

-

POI ligand with a carboxylic acid (1.1 eq)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activation of Carboxylic Acid: In a flask, dissolve the POI ligand in anhydrous DMF. Add PyBOP and DIPEA, and stir the mixture at room temperature for 30 minutes.

-

Coupling Reaction: Add a solution of the linker scaffold in anhydrous DMF to the activated POI ligand mixture. Stir the reaction at room temperature for 12-16 hours.

-

Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by preparative HPLC to obtain the linker-POI conjugate.

Protocol 3: Western Blotting for POI Degradation

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 2, 4, 8, 16, 24 hours). Include a co-treatment group with the PROTAC and a proteasome inhibitor to confirm proteasome-dependent degradation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibodies for the POI and the loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of POI degradation relative to the vehicle control.

Data Presentation and Interpretation

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table provides a template for presenting such data for a hypothetical series of PROTACs with varying linker lengths or attachment points.

| PROTAC ID | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-A | This compound | 15 | 92 |

| PROTAC-B | (Shorter alkyl chain variant) | 150 | 75 |

| PROTAC-C | (Longer PEG chain variant) | 80 | 88 |

| Control | POI Ligand only | >10,000 | <10 |

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a PROTAC utilizing the "this compound" linker.

Figure 2: The catalytic cycle of a PROTAC molecule, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.

Conclusion and Future Directions

The "this compound" scaffold represents a promising new tool for the development of next-generation PROTACs. Its unique combination of structural features offers the potential for improved efficacy and drug-like properties. The protocols and conceptual framework provided in this guide are intended to serve as a starting point for researchers to explore the utility of this novel linker in their own targeted protein degradation projects. Future work should focus on synthesizing a library of PROTACs with this linker, systematically evaluating their degradation efficiency, and exploring the structure-activity relationships to further optimize PROTAC design.

References

-

Bavetsias, V. & Bissy, E. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

- Google Patents.

-

Scudellari, M. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. ACS Pharmacology & Translational Science. [Link]

-

Al-Khafaji, K., et al. (2023). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. [Link]

-

Moskalik, M., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Sharma, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

VJHemOnc. (2023). The emerging promise of targeted protein degraders in CLL and other hematological malignancies. [Link]

-

Organic Syntheses. 1-morpholino-1-cyclohexene. [Link]

-

Hughes, S. J. & Ciulli, A. (2017). Development of targeted protein degradation therapeutics. ResearchGate. [Link]

-

Bissy, E. & Bavetsias, V. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry Europe. [Link]

-

ResearchGate. Targeted Protein Degradation of Metalloenzymes. [Link]

-

Szałabska, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

-

Cerasuolo, A., et al. (2023). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

- Google Patents. Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.

-

Gray, N. S. (2019). Targeted Protein Degradation for Kinase Selectivity. PubMed. [Link]

-

Sakamoto, K. M., et al. (2001). Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics. PubMed Central. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

PubChem. Cyclohexene, 3-propyl-. [Link]

-

Ardashov, O. V., et al. (2013). 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity. PubMed. [Link]

-

ResearchGate. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]

-

Li, J. J. (2021). PROTACs A Chemistry Journey of Protein Degraders. YouTube. [Link]

-

Gray, N. (2020). Developing Small-Molecule Kinase Degraders as a New Drug Discovery Approach. YouTube. [Link]

-

ResearchGate. 3-Methyl-6-(Prop-1-en-2-yl)Cyclohex-3-ene-1,2-diol: the Importance of Functional Groups for Antiparkinsonian Activity. [Link]

- Google Patents.

-

PubMed. Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. [Link]

-

PubChem. (3r)-8-Cyclopropyl-6-(Morpholin-4-Ylmethyl)-7-(1-Naphthylmethyl)-5-Oxo-2,3-Dihydro-5h-[10][11]thiazolo[3,2-A]pyridine-3-Carboxylic Acid. [Link]

-

PubChem. Cyclohex-3-en-1-amine. [Link]

Sources

- 1. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Analytical Method Refinement for Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine

Welcome to the technical support guide for the analytical characterization of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine (CAS 436096-92-3). This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into refining analytical methods for this molecule, moving beyond standard protocols to address the specific challenges posed by its chemical structure.

The core analytical challenge with this molecule stems from its tertiary amine structure and the lack of a strong UV chromophore, which can lead to issues like poor peak shape in chromatography and low sensitivity with common detectors. This guide offers a troubleshooting framework and frequently asked questions (FAQs) to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions regarding the analysis of this compound.

Q1: What is the primary challenge in developing an HPLC method for this compound? A1: The main difficulty lies in its chemical properties: it is a basic compound due to its tertiary amine and morpholine groups, and it lacks a significant UV-absorbing chromophore. Basic compounds are notorious for interacting with residual silanol groups on standard silica-based HPLC columns, leading to severe peak tailing.[1] The absence of a chromophore makes detection by standard UV-Vis detectors challenging, resulting in poor sensitivity.

Q2: Which HPLC detector is most suitable for quantitative analysis? A2: For quantitative purposes without derivatization, detectors that do not rely on chromophores are ideal. These include:

-

Mass Spectrometry (MS): LC-MS is the preferred method, offering high sensitivity and specificity.

-

Charged Aerosol Detector (CAD): Provides near-universal response for non-volatile analytes, making it excellent for quantification.

-

Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for this compound, though it may have a non-linear response.[2]

Q3: Can I use Gas Chromatography (GC) for this molecule? A3: Yes, GC-MS is a viable technique, particularly for identity testing and assessing volatile impurities. However, the polarity and basicity of the amine groups can cause issues like peak tailing and adsorption onto the GC liner and column.[3] Using a base-deactivated column and liner is critical for obtaining good peak shapes.[4]

Q4: How can I confirm the identity and structure of the compound? A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments will provide unambiguous confirmation of the connectivity and stereochemistry.[5][6] The morpholine ring, in particular, shows a distinct and recognizable pattern in NMR spectra.[7][8]

Q5: What are the key validation parameters I need to consider for my analytical method? A5: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the key validation characteristics include:

-

Specificity: The ability to assess the analyte in the presence of other components like impurities or degradation products.[9][10]

-

Linearity: Demonstrating a direct proportional relationship between concentration and detector response.[10]

-

Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.[9]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Range: The concentration interval over which the method is precise, accurate, and linear.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9][11]

Part 2: HPLC Method Troubleshooting Guide

This section addresses specific experimental issues encountered during HPLC analysis in a question-and-answer format.

Issue 1: Severe Peak Tailing

Q: My chromatogram shows a peak with significant tailing (Asymmetry Factor > 1.5). What is the cause and how can I fix it?

A: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic amine functionalities and acidic, ionized residual silanol groups on the surface of the silica-based stationary phase.[1] This leads to multiple retention mechanisms, smearing the peak.

Caption: Decision tree for troubleshooting HPLC peak tailing.

-

Lower Mobile Phase pH: The most effective first step is to operate at a low pH (e.g., 2.5 - 3.0). At this pH, the silanol groups (pKa ~3.5-4.5) are protonated and less active, while the analyte is fully protonated. This minimizes the undesirable ionic interactions. Use buffers like formate or phosphate, or an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

-